molecular formula C19H22N4O3 B12767400 (E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine CAS No. 155271-39-9

(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine

Cat. No.: B12767400
CAS No.: 155271-39-9
M. Wt: 354.4 g/mol
InChI Key: JXAFEYJLBBLDTN-VAWYXSNFSA-N
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Description

(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine is a synthetic compound belonging to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects, particularly in the central nervous system. This specific compound is characterized by its unique structure, which includes a methoxystyryl group attached to the xanthine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine typically involves the condensation of 1,3-diethyl-7-methylxanthine with 2-methoxybenzaldehyde. This reaction is often catalyzed by a base such as potassium carbonate in a solvent like ethanol. The reaction conditions usually include refluxing the mixture for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the styryl group can be reduced to form a saturated alkyl chain.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of saturated alkyl derivatives.

    Substitution: Formation of various substituted xanthine derivatives.

Scientific Research Applications

(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex xanthine derivatives.

    Biology: Studied for its potential effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine involves its interaction with adenosine receptors in the central nervous system. By binding to these receptors, the compound can inhibit the action of adenosine, leading to increased neuronal activity and alertness. Additionally, it may influence other molecular targets and pathways, such as cyclic AMP (cAMP) signaling, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another xanthine derivative known for its stimulant effects.

    Theophylline: Used in the treatment of respiratory diseases like asthma.

    Theobromine: Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness

(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other xanthine derivatives. Its methoxystyryl group, in particular, may enhance its binding affinity to certain receptors or alter its metabolic stability.

Properties

CAS No.

155271-39-9

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

1,3-diethyl-8-[(E)-2-(2-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione

InChI

InChI=1S/C19H22N4O3/c1-5-22-17-16(18(24)23(6-2)19(22)25)21(3)15(20-17)12-11-13-9-7-8-10-14(13)26-4/h7-12H,5-6H2,1-4H3/b12-11+

InChI Key

JXAFEYJLBBLDTN-VAWYXSNFSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=CC=C3OC)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=CC=C3OC)C

Origin of Product

United States

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